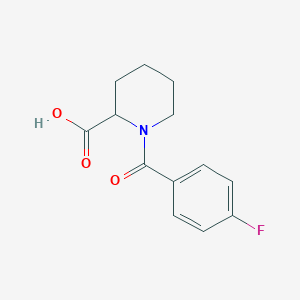

1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorobenzoyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c14-10-6-4-9(5-7-10)12(16)15-8-2-1-3-11(15)13(17)18/h4-7,11H,1-3,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAATNKICQPDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid typically involves the acylation of piperidine derivatives. One common method is the reaction of piperidine-2-carboxylic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The piperidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Positional Isomers of the Carboxylic Acid Group

- 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (CAS: 352673-16-6): The carboxylic acid group at the 4-position (vs. Its molecular weight (267.7 g/mol) is slightly higher due to the chlorine substituent in related analogs.

- (S)-Piperidine-2-carboxylic acid derivatives : The stereochemistry at the 2-position, as seen in (S)-piperidine-2-carboxylic acid, significantly influences binding kinetics to biological targets like NMDA receptors.

Substituent Effects on the Benzoyl Group

- 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS: 352673-16-6): Replacing fluorine with chlorine at the ortho position increases molecular weight (267.7 g/mol) and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

- 1-(2-Fluorobenzyl)sulfonyl-piperidine-4-carboxylic acid (CAS: 1858250-07-3): The sulfonyl group introduces strong electron-withdrawing effects, altering acidity ($ \text{p}K_a $) and reactivity in nucleophilic substitution reactions.

Functional Group Modifications

Pharmacologically Active Analogs

- CGS 19755 (cis-4-(phosphonomethyl)piperidine-2-carboxylic acid): A competitive NMDA receptor antagonist with a phosphonomethyl group instead of fluorobenzoyl. This substitution confers higher equilibrium affinity ($ K_d $ ~15 nM) due to enhanced ionic interactions with the receptor’s glutamate-binding site.

- MPI-6 ((2S)-1-(propan-2-yl)piperidine-2-carboxylic acid) : The isopropyl group enhances hydrophobic interactions, making it a potent proteasome inhibitor with 97% synthetic yield.

Physicochemical and Pharmacokinetic Data

Key Research Findings

- NMDA Receptor Antagonists : The fluorobenzoyl group in this compound provides moderate affinity for NMDA receptors compared to CGS 19755, which has a 10-fold higher affinity due to its phosphonate group.

- Synthetic Accessibility : Derivatives with electron-withdrawing groups (e.g., sulfonyl, chloro) are synthesized via reductive amination or nucleophilic acyl substitution, while stereoselective synthesis (e.g., MPI-6) requires chiral starting materials.

- Metabolic Stability: Fluorine at the para position reduces oxidative metabolism in hepatic microsomes, extending half-life compared to non-halogenated analogs.

Biological Activity

1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid is an organic compound with a molecular formula of C_{14}H_{14}FNO_2 and a molecular weight of 251.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. The presence of the 4-fluorobenzoyl moiety significantly influences its pharmacological properties.

Chemical Structure and Synthesis

The compound features a piperidine ring, which is a six-membered structure that includes five methylene bridges and one nitrogen atom. The synthesis typically involves the acylation of piperidine derivatives, often through the reaction between piperidine-2-carboxylic acid and 4-fluorobenzoyl chloride, facilitated by a base such as triethylamine in organic solvents like dichloromethane at room temperature.

Pharmacological Properties

Research indicates that this compound exhibits notable interactions with biological macromolecules, potentially modulating enzyme activity. Its structural characteristics enhance its binding affinity to specific receptors, which may lead to significant implications in drug design and therapeutic applications. The compound has shown promising results in various biological assays, particularly in cancer research.

Case Studies and Research Findings

- Antiproliferative Activity : In studies involving human breast cancer cell lines (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), compounds related to the benzoylpiperidine fragment exhibited significant antiproliferative effects. For instance, the IC50 values ranged from 19.9 to 75.3 µM, indicating substantial efficacy against these cancer cells while sparing non-cancerous human mesenchymal stem cells .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. One derivative showed an IC50 value of 80 nM, demonstrating potent inhibition selective for MAGL compared to other enzymes in the endocannabinoid system . This suggests potential therapeutic applications in pain management and inflammation.

- Receptor Binding Affinity : A derivative characterized by a 4-(p-fluorobenzoyl)piperidine moiety was subjected to biological assays that revealed notable affinities for serotoninergic (5-HT) and dopaminergic (D) receptors. It exhibited a pKi value indicative of its potential as a neuroleptic drug with reduced side effects compared to classical antipsychotics like haloperidol .

Data Table: Biological Activity Summary

| Activity | Cell Line/Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 (Breast Cancer) | 19.9 - 75.3 | Effective against cancer cells |

| Antiproliferative | OVCAR-3 (Ovarian Cancer) | 31.5 - 43.9 | Selective against cancer cells over normal cells |

| Enzyme Inhibition | Monoacylglycerol Lipase (MAGL) | 80 | Potent reversible inhibitor |

| Receptor Binding | Serotoninergic (5-HT2A, D1, D2) | Not specified | Potential neuroleptic properties |

Q & A

Q. What computational and experimental cross-validation techniques ensure reliable structure-activity relationship (SAR) data?

- Methodological Answer : Combine molecular dynamics simulations (to predict conformational flexibility) with SAR studies on synthesized analogs. Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.